G. mellonella moricin-like peptide A
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KVNANAIKKGGKAIGKGFKVISAASTAHDVYEHIKNRRH |
Origin of Product |
United States |
Molecular Biology and Genetics of Galleria Mellonella Moricin Like Peptide a
Gene Identification and Isolation within the Galleria mellonella Genome
The initial identification of moricin-like peptides in G. mellonella was spurred by the screening of hemolymph from immune-challenged larvae for antifungal components. nih.gov This led to the discovery of four novel moricin-like peptides, designated A, B, C3, and D. Subsequent molecular investigations resulted in the isolation of eight moricin-like peptide genes: A, B, C1-5, and D. nih.gov These genes were found to encode seven distinct mature peptides, as the mature forms of C4 and C5 are identical. nih.gov The availability of the G. mellonella draft genome sequence has further facilitated the identification and characterization of these and other immune-related genes. nih.govnih.gov A comprehensive transcriptome analysis of various developmental stages and immune-challenged larvae has also significantly expanded the known repertoire of immune genes, including those for moricin-like peptides. nih.gov
Genomic Organization and Intron-Exon Architecture of Moricin-Like Peptide Genes
The genomic structure of the moricin-like peptide genes in G. mellonella is characterized by a relatively simple organization. Studies have revealed that these genes typically contain a single intron. nih.gov The length of this intron, however, shows considerable variation, ranging from 180 to 1090 base pairs. nih.gov This intron-exon arrangement is a common feature among many insect AMP genes. The precursor proteins encoded by these genes include a signal peptide, which is cleaved off to produce the mature, active peptide. For instance, the moricin-like peptide C1 precursor consists of 63 amino acids, with a 23-amino-acid signal peptide and a 40-amino-acid mature chain. uniprot.org
Gene Family Expansion and Diversification within Galleria mellonella and Lepidoptera
The moricin-like peptide family is a distinctive feature of the order Lepidoptera (moths and butterflies). nih.gov Database searches have identified numerous moricin-like peptide genes, all originating from lepidopteran species. nih.gov Phylogenetic analysis suggests that these peptides can be categorized into two primary classes that diverged early in their evolutionary history. nih.gov
Within individual species like G. mellonella and the silkworm Bombyx mori, the moricin-like peptide gene family has undergone significant expansion and diversification, primarily through gene duplication events. nih.gov This expansion is indicative of the evolutionary pressure on these insects to maintain a robust and adaptable defense against a wide array of pathogens. nih.gov The diversification of these genes allows for a broader spectrum of antimicrobial activity and potentially specialized roles for different peptide variants. nih.gov The evolution of gene families involved in immunity and detoxification is a recurring theme in Lepidoptera, often linked to adaptations to their environment and diet. nih.govbiorxiv.org
Table 1: Identified Moricin-Like Peptide Genes in Galleria mellonella
| Gene Name | Corresponding Mature Peptide(s) |
|---|---|
| Moricin-like peptide A | Moricin-like peptide A |
| Moricin-like peptide B | Moricin-like peptide B |
| Moricin-like peptide C1 | Moricin-like peptide C1 |
| Moricin-like peptide C2 | Moricin-like peptide C2 |
| Moricin-like peptide C3 | Moricin-like peptide C3 |
| Moricin-like peptide C4 | Moricin-like peptide C4/C5 |
| Moricin-like peptide C5 | Moricin-like peptide C4/C5 |
Transcriptional Regulation and Expression Profiles of Galleria mellonella Moricin-Like Peptide A
The expression of moricin-like peptide A, like other AMPs in G. mellonella, is tightly regulated and primarily induced upon microbial challenge. This ensures a rapid and potent immune response when faced with an infection.
The synthesis of moricin-like peptides is a key component of the humoral immune response in G. mellonella. Their expression is significantly upregulated following infection with various pathogens, including bacteria and fungi. nih.govnih.gov Studies have demonstrated that oral administration of pathogenic bacteria, such as Escherichia coli, leads to an increased expression of AMP genes. frontiersin.org This inducible nature allows the insect to conserve resources during periods of health and mount a strong defense when necessary. In Bombyx mori, moricin (B1577365) gene transcripts accumulate to a maximum level 8 hours after injection with E. coli and can persist for up to 48 hours. nih.gov
The induction of moricin-like peptide genes is orchestrated by conserved immune signaling pathways. In insects, the Toll and Immune deficiency (IMD) pathways are central to recognizing pathogens and activating downstream gene expression. nih.gov Both the Toll and IMD pathways are active in the gut of G. mellonella and play a role in regulating AMPs. nih.gov The IMD pathway, through the transcription factor Relish, has been shown to be crucial for controlling gut microbes by modulating AMP expression. nih.gov Silencing of the Relish gene leads to reduced AMP expression and subsequent overgrowth of gut bacteria. nih.gov Furthermore, regulatory elements such as NF-κB-binding-site-like sequences have been identified in the 5'-upstream region of moricin genes in B. mori, suggesting that NF-κB family transcription factors are key regulators of their expression. nih.gov
The primary sites of AMP synthesis in insects are the fat body, which is analogous to the mammalian liver, and certain types of hemocytes (blood cells). Transcriptome analysis of G. mellonella has involved the pooling of RNA from various larval tissues, including hemocytes, to identify immune-related genes. nih.gov In the closely related lepidopteran, Bombyx mori, moricin gene expression following an immune challenge is observed predominantly in the fat body and hemocytes. nih.gov Expression has also been detected in the Malpighian tubules, the insect's excretory organs. nih.gov This tissue-specific expression ensures that the AMPs are secreted into the hemolymph, where they can circulate and combat systemic infections.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| G. mellonella moricin-like peptide A |
| Moricin-like peptide B |
| Moricin-like peptide C1 |
| Moricin-like peptide C2 |
| Moricin-like peptide C3 |
| Moricin-like peptide D |
| Cecropin |
| Gloverin |
| Gm proline-rich peptide 1 |
| Gm proline-rich peptide 2 |
| Gm anionic peptide 1 |
| Gm anionic peptide 2 |
| Galiomicin |
| Gallerimycin |
| Inducible serine protease inhibitor 2 |
| 6tox |
| Heliocin-like peptide |
| Lysozyme |
| Defensin-like peptides |
| Lipopolysaccharide |
Structural Biology and Post Translational Aspects of Galleria Mellonella Moricin Like Peptide a
General Structural Classifications of Galleria mellonella Moricin-Like Peptides
The moricin-like peptides isolated from the hemolymph of Galleria mellonella belong to a class of linear, cationic antimicrobial peptides. nih.gov Structurally, they are characterized by a predominant α-helical conformation. This α-helical structure is a common feature among many insect AMPs, including cecropins, and is critical for their antimicrobial function. The helical structure imparts an amphipathic character to the peptide, with a distinct spatial separation of hydrophobic and hydrophilic residues. This arrangement is believed to facilitate the interaction with and disruption of microbial cell membranes.
In G. mellonella, a family of moricin-like peptides has been identified, including variants A, B, C, and D, with further subtypes of C having been described. nih.govnih.gov While minor variations in amino acid sequence exist between these paralogs, they all share the conserved α-helical core. This structural conservation underscores its importance for the biological activity of the moricin (B1577365) family. The moricin-like peptides are restricted to the order Lepidoptera, suggesting a specialized role in the immune defense of moths and butterflies. nih.gov
**Table 1: Moricin-Like Peptides Identified in *Galleria mellonella***
| Peptide Name | Structural Class | Key Feature |
|---|---|---|
| Moricin-like peptide A | α-helical | Cationic, Amphipathic |
| Moricin-like peptide B | α-helical | Cationic, Amphipathic |
| Moricin-like peptide C1-C5 | α-helical | Cationic, Amphipathic |
| Moricin-like peptide D | α-helical | Cationic, Amphipathic |
Precursor Processing and Maturation Mechanisms
Like many other secreted peptides, Galleria mellonella moricin-like peptide A is not synthesized in its final, active form. Instead, it is produced as a larger, inactive precursor protein, or prepropeptide. nih.gov This precursor undergoes a series of post-translational modifications to yield the mature, functional antimicrobial peptide. The maturation process primarily involves proteolytic cleavage.
The initial translation product of the moricin gene includes an N-terminal signal peptide. nih.govuniprot.org This short, hydrophobic sequence acts as a molecular "zip code," directing the nascent polypeptide to the secretory pathway for eventual release into the hemolymph. The signal peptide is recognized and cleaved by a signal peptidase, an enzyme located within the endoplasmic reticulum. This cleavage event is a critical step in the maturation process, releasing the propeptide.
Following the removal of the signal peptide, further proteolytic processing may occur to yield the final mature peptide. For moricin-like peptides, the primary processing event is the cleavage of the signal peptide. For instance, the precursor of G. mellonella moricin-like peptide C1 is 63 amino acids long, with the first 23 amino acids constituting the signal peptide that is subsequently cleaved to release the 40-amino acid mature peptide. uniprot.org This process ensures that the cytotoxic activity of the moricin peptide is confined to the extracellular environment of the hemolymph, where it can combat invading pathogens without harming the host's own cells during synthesis and transport. The induction of moricin gene expression is triggered by the presence of pathogens, leading to the rapid synthesis and secretion of these defense molecules into the hemolymph. nih.gov
Table 2: Precursor Structure of Galleria mellonella Moricin-Like Peptide C1
| Precursor Component | Length (Amino Acids) | Function |
|---|---|---|
| Signal Peptide | 23 | Directs peptide to secretory pathway |
| Mature Peptide | 40 | Active antimicrobial form |
| Total Precursor | 63 | Initial inactive form |
Functional Analysis of Galleria Mellonella Moricin Like Peptide a
Broad-Spectrum Antimicrobial Activities
G. mellonella moricin-like peptides, including peptide A, demonstrate a wide range of antimicrobial activity. nih.gov These small, cationic molecules are part of the amphipathic α-helical AMP family. nih.gov Their mechanism of action often involves penetrating the microbial cell wall and forming pores in the cytoplasmic membrane, which leads to ion leakage and cell death. nih.gov
Research has highlighted that moricin-like peptides from G. mellonella are particularly potent against filamentous fungi. nih.govnih.gov Screening of immune-stimulated hemolymph led to the identification of these peptides based on their strong antifungal properties. nih.gov For instance, they can inhibit the growth of the filamentous fungus Fusarium graminearum at a concentration of 3 µg/ml. nih.gov Their activity also extends to pathogenic yeasts, demonstrating their broad utility in combating fungal infections. nih.govnih.gov The innate immune system of G. mellonella can distinguish between different classes of microorganisms, launching a tailored response of AMPs depending on whether the invader is a fungus or a bacterium. nih.govnih.gov
In addition to their notable antifungal capabilities, moricin-like peptides are also effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that the administration of Gram-negative bacteria like Escherichia coli induces the production of moricins, among other AMPs, in G. mellonella larvae. frontiersin.org The broad-spectrum nature of these peptides makes them a versatile component of the insect's first line of defense against bacterial pathogens. nih.gov
| Target Microorganism | Type | Efficacy |
| Fusarium graminearum | Filamentous Fungus | High (Inhibition at 3 µg/ml) nih.gov |
| Yeasts | Fungus | Active nih.govnih.gov |
| Gram-Positive Bacteria | Bacteria | Active nih.govnih.gov |
| Gram-Negative Bacteria | Bacteria | Active nih.govnih.gov |
Contribution to the Host Innate Immune Response
The innate immune system of G. mellonella is comprised of both cellular and humoral components that work in concert. nih.gov The cellular response involves hemocytes, which are analogous to mammalian neutrophils and carry out phagocytosis, while the humoral response involves soluble effector molecules released into the hemolymph. nih.govfrontiersin.org
Moricin-like peptide A is a key soluble effector molecule in the humoral immune response of G. mellonella. nih.govnih.gov Following an immune challenge, such as a septic injury or infection, the fat body (functionally equivalent to the mammalian liver) and certain hemocytes are stimulated to produce and secrete a variety of AMPs, including moricins. nih.govunl.pt These peptides are then rapidly disseminated via the hemolymph to combat invading pathogens throughout the insect's body. unl.pt The upregulation of moricin (B1577365) gene expression following infection confirms its role as an inducible defense molecule, activated by pathways homologous to the Toll and Imd pathways in Drosophila melanogaster. frontiersin.orgnih.gov
Immune priming is a phenomenon where a prior, sublethal exposure to a pathogen enhances the host's immune response to a subsequent infection, leading to increased resistance and survival. nih.govresearchgate.net G. mellonella exhibits this form of immunological memory. Studies have shown that larvae pre-exposed to a low dose of bacteria or fungi demonstrate a more robust immune response upon a second, lethal challenge. nih.govresearchgate.net This enhanced protection is associated with the modulated expression of immune-relevant genes, including those encoding antimicrobial peptides like moricins. frontiersin.orgnih.gov The peptide profiles in the hemolymph of primed larvae differ quantitatively from non-primed individuals, indicating that moricin-like peptides likely contribute to the heightened state of immunity that protects the insect during a secondary encounter with a pathogen. frontiersin.org
Mechanisms of Action of Galleria Mellonella Moricin Like Peptide a
Membrane-Interacting Mechanisms: Pore Formation and Permeability Alteration
The primary and most well-documented mechanism of action for Galleria mellonella moricin-like peptide A involves its direct interaction with the microbial cell membrane. As a member of the amphipathic α-helical antimicrobial peptide family, its structure is key to its function nih.gov. These peptides possess distinct hydrophobic and hydrophilic regions, allowing them to readily insert into the lipid bilayer of microbial membranes.
Upon encountering a microbial cell, the cationic nature of the moricin-like peptide facilitates its initial electrostatic attraction to the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide undergoes a conformational change, adopting a more defined α-helical structure which promotes its insertion into the membrane.
The subsequent disruption of the membrane is believed to occur through the formation of transmembrane pores or channels. This action, often described by the "barrel-stave" or "toroidal pore" model, leads to a significant increase in membrane permeability nih.govresearchgate.net. The formation of these pores results in the leakage of essential intracellular ions and metabolites, disruption of the electrochemical gradient across the membrane, and ultimately, cell death nih.gov. This membrane-disrupting capability is a hallmark of many antimicrobial peptides and is a rapid and effective means of eliminating invading pathogens.
Exploration of Non-Lytic Antimicrobial Mechanisms
While membrane disruption is a primary mode of action, evidence from the broader family of moricins and other antimicrobial peptides suggests that non-lytic mechanisms may also contribute to their antimicrobial efficacy. Although specific research on the intracellular targets of Galleria mellonella moricin-like peptide A is limited, studies on other moricins provide insights into potential non-membranolytic activities nih.govncku.edu.tw.
Some antimicrobial peptides are capable of translocating across the microbial membrane without causing immediate lysis and can then interact with intracellular components. These interactions can interfere with essential cellular processes such as nucleic acid synthesis, protein synthesis, and enzymatic activity researchgate.netnih.gov. For instance, studies on moricins from other insect species have indicated that they can cause morphological alterations within fungal cells, suggesting mechanisms that go beyond simple membrane permeabilization nih.gov. The potential for G. mellonella moricin-like peptide A to have such intracellular targets remains an area for further investigation. The generation of reactive oxygen species (ROS) has also been identified as a mechanism for some antimicrobial peptides, leading to oxidative stress and subsequent cell death, though this has not been specifically demonstrated for this compound nih.gov.
Molecular Targets and Interactions with Microbial Cellular Components
The initial interaction between Galleria mellonella moricin-like peptide A and the microbial cell is a critical determinant of its antimicrobial activity. The molecular targets are primarily components of the microbial cell envelope. In bacteria, this includes interactions with lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria and peptidoglycan and teichoic acids in the cell wall of Gram-positive bacteria nih.gov. The binding to these molecules is often a prerequisite for membrane insertion and disruption.
In the context of its potent antifungal activity, the interaction of moricin-like peptide A with components of the fungal cell wall is of significant interest. The fungal cell wall is a complex structure composed of chitin (B13524), β-glucans, and mannoproteins. While direct binding studies of this compound to these components are not extensively detailed in the literature, the insect's immune system is known to recognize fungal β-1,3-glucans as a pathogen-associated molecular pattern (PAMP) mdpi.com. It is plausible that moricin-like peptides, as key effectors of the antifungal response, may also interact with these glucan structures to exert their effects. Research on other antifungal peptides has shown that they can bind to and disrupt the integrity of the fungal cell wall, facilitating their access to the plasma membrane nih.gov. The strong activity of G. mellonella moricin-like peptides against filamentous fungi like Fusarium graminearum underscores the importance of these interactions nih.gov.
Antimicrobial Activity Spectrum of Galleria mellonella Moricin-Like Peptides
| Organism | Type | Activity Level | Reference |
|---|---|---|---|
| Fusarium graminearum | Filamentous Fungus | Particularly Active (prevents growth at 3 µg/ml) | nih.gov |
| Yeasts | Fungus | Active | nih.gov |
| Gram-positive bacteria | Bacteria | Active | nih.gov |
| Gram-negative bacteria | Bacteria | Active | nih.gov |
Evolutionary and Comparative Research of Moricin Like Peptides
Phylogenetic Relationships and Ancestral Divergence of Moricin (B1577365) Families within Lepidoptera
The moricin peptide family is considered exclusive to the order Lepidoptera. mdpi.comnih.gov Phylogenetic analyses based on the amino acid sequences of known moricins suggest a deep ancestral divergence. The family appears to have split into two primary classes a long time ago. nih.gov Since this initial divergence, the peptides have undergone extensive diversification within various lepidopteran lineages. nih.gov
A phylogenetic tree constructed using the neighbor-joining method illustrates the relationships between moricin peptides from various moth and butterfly species. researchgate.net This analysis shows the clustering of moricins and highlights the close relationship between peptides from different species, such as the moricin from Plutella xylostella (Px-Mor) and the moricin-like peptide A from Galleria mellonella. nih.gov For instance, Px-Mor shares a 64% identity with G. mellonella moricin-like peptide A and a 63% identity with Danaus plexippus moricin-like peptide C4. nih.gov This high degree of homology suggests they may have similar functions. nih.gov
The relationships indicate that moricins from species like G. mellonella, D. plexippus, and Bombyx mori are closely related. nih.gov The diversity within the moricin family is a result of significant evolutionary pressure, leading to a wide array of related peptides within this insect order. nih.gov
| Peptide Name | Species | Genbank Accession No. |
|---|---|---|
| This compound | Galleria mellonella | ABQ42573 |
| G. mellonella moricin-like peptide B | Galleria mellonella | ABQ42574 |
| G. mellonella moricin-like peptide C1 | Galleria mellonella | ABQ42575 |
| G. mellonella moricin-like peptide C5 | Galleria mellonella | ABQ42579 |
| G. mellonella moricin-like peptide D | Galleria mellonella | ABQ42580 |
| S. litura moricin | Spodoptera litura | BAC79440 |
| S. exigua moricin | Spodoptera exigua | AAT3887 |
| B. mori moricin | Bombyx mori | BAB13508 |
| H. armigera moricin | Helicoverpa armigera | ADR51149 |
| D. plexippus moricin | Danaus plexippus | EHJ70108 |
| M. sexta moricin | Manduca sexta | AAO74637 |
Comparative Analysis of Moricin-Like Peptides Across Diverse Insect Species
Moricins are α-helical peptides that are structurally similar in some ways to another class of AMPs called cecropins. mdpi.commdpi.com Both are classified as α-helical insect AMPs containing N-terminal amphipathic α-helixes and C-terminal hydrophobic α-helixes. mdpi.com However, a key structural difference is that cecropins possess a hinge region that links the N- and C-terminal α-helices, which is absent in moricins. mdpi.com The tertiary structure of moricin from Spodoptera litura confirmed a long alpha-helix along nearly the full length of the peptide. nih.gov
While many AMP families, such as defensins and cecropins, are widely distributed across different insect orders, moricins appear to be a lineage-specific innovation within Lepidoptera. mdpi.comnih.gov Research has identified moricin-like peptide genes in at least 30 different species, all of which belong to moths and butterflies. nih.gov Other AMP families restricted to Lepidoptera include gloverin, lebocins, gallerimycin, and heliomicin. nih.gov This contrasts with AMPs like attacins, which are found in both Lepidoptera and Diptera, and defensins, which are found in most insect taxa. nih.govmdpi.com
The order Lepidoptera is noted for exhibiting the most diverse array of AMP types among insects, with most species in this order producing a greater number of AMPs than those in other taxonomic groups. mdpi.com In G. mellonella alone, the immune hemolymph contains an impressive arsenal (B13267) of at least 18 different antimicrobial peptides from 10 families, including five distinct moricin-like peptides. nih.gov This diversity suggests that these peptides play a crucial role in the defense mechanisms specific to the challenges faced by moths and butterflies. nih.gov
| Peptide Family | Primary Structure | Taxonomic Distribution | Known Activity Spectrum nih.govmdpi.com |
|---|---|---|---|
| Moricin | α-helical, no hinge region mdpi.com | Lepidoptera only mdpi.comnih.gov | Gram-positive bacteria, Gram-negative bacteria, fungi, yeasts |
| Cecropin | α-helical, with hinge region mdpi.com | Lepidoptera, Diptera, Coleoptera nih.gov | Gram-positive bacteria, Gram-negative bacteria, fungi |
| Defensin | Cysteine-rich, stabilized by disulfide bridges mdpi.com | Widely distributed in insects nih.gov | Mainly Gram-positive bacteria, some against Gram-negative bacteria and fungi |
| Attacin | Glycine-rich mdpi.com | Lepidoptera, Diptera mdpi.com | Mainly Gram-negative bacteria, some against Gram-positive bacteria and fungi |
| Gloverin | Glycine-rich mdpi.com | Lepidoptera only mdpi.comnih.gov | Gram-negative bacteria, some against Gram-positive bacteria |
Evolutionary Dynamics of Gene Duplication and Functional Diversification
The significant diversity observed within the moricin family is a direct result of extensive gene duplication events. nih.gov Gene duplication is a primary engine of evolutionary innovation, allowing for the emergence of new gene functions. biorxiv.org Once a gene is duplicated, one copy can maintain the original function while the other is free to accumulate mutations, potentially leading to subfunctionalization (where the functions of the ancestral gene are partitioned between the duplicates) or neofunctionalization (the evolution of a novel function). biorxiv.orgresearchgate.net
In the context of moricins, this evolutionary mechanism has led to the creation of a multi-gene family. nih.gov Species like the greater wax moth, G. mellonella, and the silkworm, Bombyx mori, provide clear examples of this process, as both host multiple moricin-like peptide genes. nih.gov In G. mellonella, eight distinct moricin-like peptide genes (A, B, C1-5, and D) have been isolated, which code for seven unique mature peptides, as the mature forms of C4 and C5 are identical. nih.gov
This duplication and subsequent divergence allow the host to produce a suite of related but functionally varied peptides. nih.gov While all moricins share a common ancestry and a core antimicrobial function, the variations in their sequences can fine-tune their activity against different types of pathogens or alter their efficacy. nih.govmdpi.com For example, the moricin-like peptides discovered in G. mellonella showed potent activity against filamentous fungi, as well as activity against yeasts and both Gram-positive and Gram-negative bacteria. nih.gov This broad-spectrum capability, enhanced by the presence of multiple peptide variants, likely provides a robust and flexible defense system, highlighting how gene duplication is a key evolutionary strategy for adapting to diverse pathogenic threats. nih.govbiorxiv.org
Advanced Research Methodologies for Studying Galleria Mellonella Moricin Like Peptide a
Chromatographic and Mass Spectrometric Approaches for Peptide Purification and Characterization
The isolation and characterization of moricin-like peptide A from the hemolymph of G. mellonella are foundational steps for its detailed study. The process typically begins with immune-challenging the larvae, often by injecting them with non-pathogenic bacteria, to induce the synthesis and secretion of a wide array of antimicrobial peptides (AMPs), including moricins. bibliotekanauki.plscispace.com
Purification is primarily achieved through a multi-step chromatographic process. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a central technique used for this purpose. scispace.comunl.pt Hemolymph extract is first subjected to a primary separation on a C-18 column, which separates molecules based on their hydrophobicity. researchgate.net This initial step yields several fractions containing different peptides. scispace.com Fractions showing antimicrobial activity are then collected and subjected to further rounds of purification, often involving different chromatographic conditions or column chemistries to achieve homogeneity. scispace.comunl.pt The purity of the final peptide preparation is confirmed by demonstrating a single peak in the final HPLC run and a single band on SDS-PAGE gels. unl.pt
Characterization of the purified peptide relies heavily on mass spectrometry (MS). Techniques like electrospray ionization (ESI)-MS and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS are used to determine the precise molecular weight of the peptide. unl.pt This experimental mass is then compared to the theoretical mass calculated from its amino acid sequence. unl.pt For peptides where the sequence is unknown, tandem mass spectrometry (MS/MS) combined with Edman degradation can be employed to elucidate the primary amino acid sequence. unl.ptresearchgate.net This combined approach of chromatography for purification and mass spectrometry for characterization ensures that a pure, well-defined sample of moricin-like peptide A is available for subsequent functional assays.
Quantitative Gene Expression Analysis (e.g., RT-qPCR, Transcriptomics)
Understanding when and to what extent the gene for moricin-like peptide A is activated is crucial for deciphering its role in the immune response. Quantitative gene expression analysis provides these insights by measuring the amount of specific mRNA transcripts.
Transcriptomics , particularly through next-generation sequencing (NGS) technologies like RNA-seq, offers a global view of gene expression. nih.govresearchgate.net By sequencing the entire transcriptome of G. mellonella under different conditions (e.g., before and after infection), researchers can identify a large number of genes that are up- or down-regulated. nih.govnih.gov These large-scale studies have been instrumental in identifying the genes for numerous immune-related molecules, including the complete family of moricin-like peptides. nih.govresearchgate.net The transcriptomic data provides a comprehensive catalog of immune-inducible genes, revealing that moricin (B1577365) gene expression is part of a coordinated defense response. nih.govfrontiersin.org
Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a targeted approach used to quantify the expression of specific genes with high sensitivity and accuracy. lenus.iegeorgiasouthern.edu This technique is used to validate findings from transcriptomic studies and to investigate the expression dynamics of moricin-like peptide A under specific stimuli. lenus.ie The process involves extracting total RNA from relevant tissues, such as the fat body (the primary site of AMP synthesis), and converting it to complementary DNA (cDNA). georgiasouthern.edunih.gov Gene-specific primers for moricin-like peptide A and a stable housekeeping gene (for normalization) are then used to measure the relative abundance of the transcript. georgiasouthern.edu Studies using RT-qPCR have shown that the expression of moricin genes, among other AMPs, is significantly upregulated following challenge with various microbes. frontiersin.org
Table 1: Selected Research Findings from Gene Expression Analyses
| Analytical Method | Key Finding | Reference(s) |
|---|---|---|
| Transcriptomics (RNA-seq) | Identification of a comprehensive immune-gene repertoire in G. mellonella, including a large number of antimicrobial peptides like moricins, induced upon immune challenge. | nih.govresearchgate.netnih.gov |
| RT-qPCR | Demonstrated increased gene expression of moricin and other AMPs in the fat body and hemocytes in response to bacterial administration. | frontiersin.org |
| RT-qPCR | Confirmed induction of genes encoding various AMPs following infection, revealing the timing and magnitude of the transcriptional response. | lenus.iegeorgiasouthern.edu |
Proteomic and Peptidomic Strategies for Identification and Quantification
While gene expression analysis reveals the potential for peptide production, proteomic and peptidomic approaches directly identify and quantify the peptides present in the hemolymph. These strategies provide a snapshot of the actual effector molecules deployed during an immune response.
Peptidomics , which focuses on the comprehensive analysis of all peptides (the "peptidome") in a biological sample, is particularly suited for studying AMPs. The primary tool for peptidomics is liquid chromatography coupled with mass spectrometry (LC-MS). nih.govcapes.gov.br This powerful technique allows for the separation and identification of a vast number of peptides from a complex mixture like immune hemolymph. nih.gov Studies using LC-MS have successfully identified an impressive arsenal (B13267) of at least 18 different AMPs from 10 families being released concurrently by G. mellonella, including five distinct moricin-like peptides. nih.govcapes.gov.brscienceopen.com This provides direct evidence for the expression of these genes at the protein level. nih.gov
Proteomics offers a broader view, analyzing the entire protein complement. A common approach involves two-dimensional gel electrophoresis (2D-GE) to separate proteins, followed by mass spectrometric analysis of the protein spots that change in abundance after an immune challenge. nih.govnih.gov More advanced, gel-free techniques like label-free quantitative proteomics are also employed. lenus.ienih.govfrontiersin.org These methods have revealed distinct changes in the hemolymph proteome at various time points following infection, identifying hundreds of differentially abundant proteins, including AMPs and other immune-related proteins like pattern recognition receptors and components of the melanization cascade. nih.govfrontiersin.orgplos.org These studies confirm that moricin-like peptides are part of a complex and dynamic humoral immune response. plos.org
In Vitro Antimicrobial Susceptibility Assays for Activity Determination
To determine the biological function of moricin-like peptide A, its antimicrobial activity against a range of microorganisms is tested in vitro. These assays quantify the peptide's ability to inhibit or kill microbial cells.
A common method is the broth microdilution assay . unl.pt In this assay, a standardized suspension of the test microorganism is incubated with serial dilutions of the purified peptide in a liquid growth medium. unl.pt The antimicrobial activity is then determined by measuring the optical density of the cultures after a specific incubation period. unl.pt The results are often expressed as the Minimal Inhibitory Concentration (MIC), which is the lowest peptide concentration that prevents visible microbial growth. unl.pt
Another technique is the radial diffusion assay . researchgate.net Here, the test microorganism is seeded into an agar (B569324) plate. Wells are then punched into the agar, and the purified peptide is added to the wells. As the peptide diffuses into the agar, it creates a zone of growth inhibition around the well if it is active against the microbe. The diameter of this clear zone is proportional to the peptide's activity. researchgate.net
Research has shown that G. mellonella moricin-like peptides exhibit broad-spectrum activity. nih.gov They are particularly effective against filamentous fungi but also show activity against yeasts and both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
Table 2: Reported In Vitro Antimicrobial Activity of G. mellonella Moricin-Like Peptides
| Target Microorganism Class | Example Species | Activity Noted | Reference(s) |
|---|---|---|---|
| Filamentous Fungi | Fusarium graminearum | Growth prevention at 3 µg/ml | nih.gov |
| Yeasts | Candida spp. | Active | nih.gov |
| Gram-positive Bacteria | Micrococcus luteus | Active | researchgate.netnih.gov |
| Gram-negative Bacteria | Escherichia coli | Active | researchgate.netnih.gov |
In Vivo Infection Models Using Galleria mellonella Larvae to Investigate Immune Responses
The G. mellonella larva itself serves as an excellent in vivo model to study the role of moricin-like peptide A in the context of a whole-organism infection. nih.govbohrium.commdpi.com This model is increasingly used as a preliminary screen for antimicrobial compounds and for studying host-pathogen interactions due to its cost-effectiveness, ease of use, and the functional similarity of its innate immune system to that of vertebrates. nih.govre-place.bemdpi.com
In a typical experiment, larvae are infected by injecting a calibrated dose of a pathogen directly into the hemocoel. nih.govre-place.be Researchers then monitor several endpoints, including larval survival rates, the extent of melanization (a key immune response involving the formation of melanin (B1238610) around pathogens), and changes in the hemocyte population. nih.govnih.gov
Future Directions in Galleria Mellonella Moricin Like Peptide a Research
Elucidation of Comprehensive Molecular Mechanisms of Action
While initial studies have established the antimicrobial properties of moricin-like peptides, a comprehensive understanding of their molecular mechanisms of action remains a key area for future investigation. Moricins are known to be α-helical cationic peptides that play a crucial role in the humoral defense of insects. nih.gov Their primary mode of action is believed to involve the permeabilization of microbial cell membranes. nih.gov Future research should aim to dissect this process in greater detail.
A critical avenue of exploration is the precise identification of molecular targets on and within microbial cells. While the bacterial cytoplasmic membrane is a known target, the specific lipid and protein interactions that govern peptide binding and insertion are not fully elucidated. nih.gov Advanced biophysical techniques, such as solid-state NMR and atomic force microscopy, could be employed to visualize the peptide's interaction with model membranes mimicking those of various pathogens. Furthermore, identifying intracellular targets of moricin-like peptide A is a crucial next step. It is plausible that, in addition to membrane disruption, the peptide could interfere with essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity, as has been observed for other AMPs. nih.gov
Moreover, the antifungal activity of G. mellonella moricin-like peptides, particularly against filamentous fungi like Fusarium graminearum, warrants deeper investigation. nih.gov The mechanisms of action against fungal pathogens may differ significantly from those against bacteria, potentially involving interactions with the fungal cell wall components like chitin (B13524) and β-glucans, or targeting specific fungal membrane sterols.
Systems Biology Approaches for Network Analysis of Immune Regulation
The regulation of moricin-like peptide A expression is a complex process integrated within the broader immune response of G. mellonella. Systems biology offers a powerful lens through which to analyze the intricate regulatory networks governing the production of this and other AMPs. The innate immune system of insects relies on signaling pathways such as the Toll and Imd pathways to recognize pathogens and trigger the expression of effector molecules like AMPs. mdpi.com
Future research should leverage transcriptomic and proteomic approaches to map the global changes in gene and protein expression in G. mellonella hemocytes and fat body cells upon challenge with different pathogens. This would allow for the identification of signaling components, transcription factors, and other regulatory molecules that specifically control the induction of moricin-like peptide A. For instance, analyzing the transcriptomic response to symbiotic versus pathogenic bacteria could reveal how the insect fine-tunes its immune response, including the deployment of moricin-like peptide A. frontiersin.org
Furthermore, constructing protein-protein interaction networks could illuminate the crosstalk between different immune pathways and how they collectively contribute to a coordinated defense. nih.gov Understanding these networks could reveal key regulatory nodes that could be targeted to modulate the insect's immune response. The availability of the G. mellonella genome and transcriptome data provides a solid foundation for such in-silico and experimental systems-level analyses. nih.gov
Structure-Function Relationship Studies through Directed Mutagenesis and Analog Design
The relationship between the primary sequence, three-dimensional structure, and biological activity of moricin-like peptide A is a fertile ground for future investigation. The solution structure of moricin (B1577365) from Bombyx mori has been shown to be a long α-helix, with an amphipathic N-terminal segment crucial for its membrane-permeabilizing activity. nih.gov Similar structural features are expected for G. mellonella moricin-like peptide A.
Site-directed mutagenesis is a powerful tool to probe the contribution of individual amino acid residues to the peptide's structure and function. researchgate.net Future studies should systematically substitute key residues, such as the cationic and hydrophobic amino acids within the helical structure, to assess their impact on antimicrobial potency, spectrum of activity, and hemolytic activity. For example, altering the charge and amphipathicity of the peptide can significantly influence its interaction with microbial membranes. nih.gov
This knowledge can then be applied to the rational design of novel peptide analogs with enhanced therapeutic potential. mdpi.com By modifying the peptide backbone to create peptoids or incorporating unnatural amino acids, it may be possible to increase proteolytic stability and improve bioavailability. mdpi.com The goal would be to create analogs with increased antimicrobial efficacy and selectivity for microbial over host cells, thereby improving their therapeutic index. nih.gov Computational modeling and molecular dynamics simulations can be employed to predict the effects of specific amino acid substitutions on peptide structure and membrane interactions, thus guiding the design of more effective analogs. researchgate.net
| Research Approach | Objective | Potential Outcome |
| Site-Directed Mutagenesis | To identify key amino acid residues for antimicrobial activity. | A detailed map of the functional domains of moricin-like peptide A. |
| Peptide Analog Design | To create novel peptides with enhanced therapeutic properties. | Development of potent and selective antimicrobial agents. |
| Computational Modeling | To predict the effects of structural modifications. | Rational design of moricin analogs with desired characteristics. |
Interdisciplinary Research Integrating Ecological and Pathogen Co-evolutionary Perspectives
The role of moricin-like peptide A extends beyond the individual insect to its interactions within its ecological niche and its co-evolutionary arms race with pathogens. Moricin-like peptides are restricted to the Lepidoptera, suggesting a specific role in the defense of moths and butterflies against their relevant pathogens. nih.govnih.gov
Future interdisciplinary research should investigate the ecological pressures that have shaped the evolution of the moricin gene family in G. mellonella and other lepidopterans. This could involve comparing the diversity and expression levels of moricin genes in populations of G. mellonella from different geographical locations with varying pathogen prevalence. Such studies could reveal how local pathogen communities drive the evolution of AMP repertoires.
Q & A
Q. What structural features of G. mellonella MlpA contribute to its antifungal activity, and how can these be experimentally validated?
Methodological Answer:
- Circular Dichroism (CD) Spectroscopy and Nuclear Magnetic Resonance (NMR) are critical for determining the secondary and tertiary structures of MlpA. For example, α-helical domains, common in antimicrobial peptides, disrupt fungal membranes via electrostatic interactions.
- Lipid vesicle assays (e.g., calcein leakage experiments) quantify membrane permeabilization efficacy. Compare MlpA’s activity against fungal-specific lipids (e.g., ergosterol-containing membranes) .
- Mutagenesis studies targeting cationic residues (e.g., lysine, arginine) can validate their role in fungal cell lysis .
Q. How is the expression of MlpA regulated during G. mellonella immune responses to fungal pathogens?
Methodological Answer:
- Use quantitative PCR (qPCR) to measure MlpA transcript levels post-infection with fungal pathogens (e.g., Beauveria bassiana). Time-course experiments reveal induction kinetics.
- RNA interference (RNAi) knockdown of immune signaling pathways (e.g., Toll or IMD pathways) identifies upstream regulators of MlpA expression .
- ELISA or Western blotting with anti-MlpA antibodies quantifies peptide production in hemolymph .
Advanced Research Questions
Q. What are the molecular mechanisms underlying MlpA’s selectivity for fungal membranes over host cells, and how can this be exploited for therapeutic design?
Methodological Answer:
- Molecular Dynamics Simulations : Model interactions between MlpA and lipid bilayers (e.g., fungal ergosterol vs. host cholesterol).
- Hemolysis assays using mammalian red blood cells assess host toxicity. Compare with fungal-specific cytotoxicity assays (e.g., Candida albicans viability) .
- Surface Plasmon Resonance (SPR) quantifies binding affinity to fungal membrane mimics (e.g., liposomes with ergosterol) .
Q. How do synergistic interactions between MlpA and other immune effectors (e.g., gallerimycin) enhance antifungal defense in G. mellonella?
Methodological Answer:
- Combinatorial assays : Test MlpA + gallerimycin in vitro for additive/synergistic effects using checkerboard assays or fractional inhibitory concentration (FIC) indices .
- In vivo co-silencing : Use RNAi to knockdown both peptides and measure survival rates in fungal-challenged larvae.
- Proteomic profiling of hemolymph post-infection identifies co-regulated immune effectors .
Q. What experimental models best replicate the physiological conditions for studying MlpA’s activity in vivo?
Methodological Answer:
- G. mellonella infection models : Inject fungal conidia into larvae and monitor MlpA expression via transcriptomics/proteomics. Correlate with fungal load (CFU counts) .
- 3D organoid cultures of insect tissues (e.g., fat body) enable real-time imaging of MlpA localization during infection .
- Transgenic fungi expressing fluorescent reporters (e.g., GFP-tagged Aspergillus fumigatus) track MlpA’s spatial activity in vivo .
Data Contradictions and Resolution
Q. Discrepancies in reported MlpA efficacy across studies: How to address variability in antifungal activity assays?
Methodological Answer:
- Standardize assay conditions : Control for larval age, fungal strain virulence, and inoculation dose. For example, MlpA shows reduced activity against azole-resistant Candida strains under low-iron conditions .
- Meta-analysis of published data : Use tools like PRISMA guidelines to compare variables (e.g., peptide concentration, solvent pH) across studies .
- Machine learning models : Train classifiers on peptide sequence features (e.g., charge, hydrophobicity) to predict activity outliers .
Q. Conflicting evidence on MlpA’s role in bacterial vs. fungal immunity: How to reconcile dual functionality?
Methodological Answer:
- Dual-transcriptomic profiling : Compare host-pathogen interactions during bacterial (Pseudomonas aeruginosa) vs. fungal infections to identify context-dependent MlpA regulation .
- Gene knockout models : CRISPR/Cas9-edited G. mellonella lacking MlpA can clarify its specific contributions to each immune pathway .
Experimental Design Considerations
Q. How to optimize peptide synthesis and purification for functional studies of MlpA analogs?
Methodological Answer:
- Solid-phase peptide synthesis (SPPS) with Fmoc chemistry ensures high purity (>95%). Use HPLC-MS for quality control.
- In-silico tools (e.g., PEP-FOLD3) predict analogs with enhanced stability or reduced cytotoxicity .
- Circular dichroism in membrane-mimetic environments (e.g., SDS micelles) verifies structural integrity .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in MlpA bioactivity studies?
Methodological Answer:
- Non-linear regression models (e.g., log-logistic curves in R’s
drcpackage) calculate EC50/IC50 values. - ANOVA with post-hoc Tukey tests compares multiple treatment groups (e.g., wild-type vs. mutant peptides) .
- Bayesian hierarchical models account for batch effects in high-throughput screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
